methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the conversion of the corresponding acid to an acid chloride, followed by reaction with an amine to yield the carboxamide . Further details on specific synthetic pathways would require a deeper investigation.Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Methodologies : Research on related compounds has explored various synthetic routes and methodologies. For instance, the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4+2] annulation processes to synthesize highly functionalized tetrahydropyridines showcases a methodological approach that could be adapted or relevant for synthesizing or modifying compounds like methyl 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate (Zhu, Lan, & Kwon, 2003).
Electrochemical Studies : Electrochemical methods have been utilized to synthesize and study the properties of related compounds. For example, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles to synthesize new benzofuran derivatives provides a glimpse into the electrochemical synthetic possibilities and the structural transformations that compounds similar to this compound could undergo (Moghaddam et al., 2006).
Computational and Theoretical Studies
Molecular Modeling and DFT Studies : Computational and theoretical studies play a crucial role in understanding the properties and reactivity of complex organic molecules. A study on methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate utilized density functional theory (DFT) to analyze molecular geometry, electrostatic potential, and other properties, illustrating the potential for computational chemistry to predict and elucidate the behavior of compounds like this compound (Hasan et al., 2022).
Properties
IUPAC Name |
methyl 6-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(13)16-9/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHTTRAFARBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=CC(=C2)Cl)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045191 |
Source
|
Record name | Methyl 6-chloro-3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951896-50-7 |
Source
|
Record name | Methyl 6-chloro-3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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